Cas no 865074-84-6 (2-Ethyl-1,6-dimethyl-piperidine)

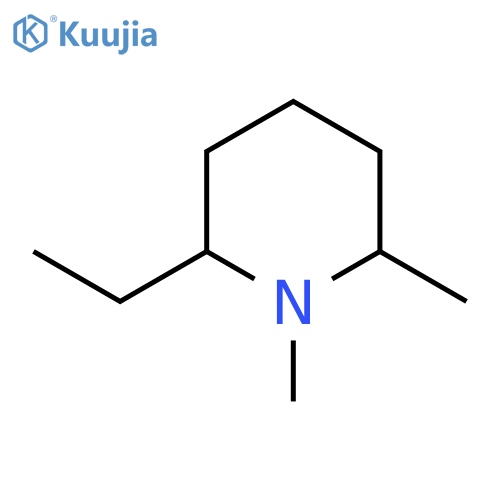

865074-84-6 structure

商品名:2-Ethyl-1,6-dimethyl-piperidine

2-Ethyl-1,6-dimethyl-piperidine 化学的及び物理的性質

名前と識別子

-

- 2-ethyl-1,6-dimethylpiperidine

- 2-Ethyl-1,6-dimethyl-piperidine

-

- インチ: 1S/C9H19N/c1-4-9-7-5-6-8(2)10(9)3/h8-9H,4-7H2,1-3H3

- InChIKey: YGHLDCUNOYNRFR-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C)CCCC1CC

計算された属性

- せいみつぶんしりょう: 141.151749610g/mol

- どういたいしつりょう: 141.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 3.2

2-Ethyl-1,6-dimethyl-piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 032676-1g |

2-Ethyl-1,6-dimethylpiperidine |

865074-84-6 | 1g |

£394.00 | 2022-03-01 | ||

| 1PlusChem | 1P020H1D-1g |

2-Ethyl-1,6-dimethylpiperidine |

865074-84-6 | 95% | 1g |

$671.00 | 2024-04-21 | |

| Fluorochem | 032676-250mg |

2-Ethyl-1,6-dimethylpiperidine |

865074-84-6 | 250mg |

£197.00 | 2022-03-01 | ||

| 1PlusChem | 1P020H1D-250mg |

2-Ethyl-1,6-dimethylpiperidine |

865074-84-6 | 95% | 250mg |

$325.00 | 2024-04-21 |

2-Ethyl-1,6-dimethyl-piperidine 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

865074-84-6 (2-Ethyl-1,6-dimethyl-piperidine) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量